2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone
Description
2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is an α-bromoacetophenone derivative characterized by a nitro group (-NO₂) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing substituents, which modulate reactivity in nucleophilic substitutions and cyclization reactions. Its structural features make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO3/c10-4-8(15)5-1-6(9(11,12)13)3-7(2-5)14(16)17/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMHLWRBILBTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone typically involves the bromination of 1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Bromo-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone (CAS 79779-64-9)
- Substituents : Chloro (-Cl) at 2-position, -CF₃ at 5-position.
- Key Differences : The absence of a nitro group reduces electron-withdrawing effects compared to the target compound. Chloro substituents are less deactivating than nitro, leading to slower reaction kinetics in electrophilic substitutions.
- Applications : Used in the synthesis of herbicides and fungicides due to enhanced stability in acidic conditions .
2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone (PubChem CID 2736170)
- Substituents : Two -CF₃ groups at 3- and 5-positions.
- Key Differences: The lack of a nitro group simplifies the electronic profile but increases lipophilicity. This compound exhibits higher solubility in non-polar solvents compared to the target.
- Synthesis : Prepared via Friedel-Crafts acylation followed by bromination .
2-Bromo-1-(3-nitrophenyl)ethanone
- Substituents : Nitro group at 3-position only.
- Key Differences : Absence of -CF₃ reduces steric hindrance and alters crystallization behavior. Single-crystal X-ray studies reveal a planar aromatic ring with a Br···O nitro interaction (distance: 3.02 Å), which is absent in the target compound due to -CF₃ steric effects .
Heterocyclic Derivatives
2-Bromo-1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanone (CAS 845885-81-6)
- Structure : Incorporates a thiazole ring fused with a -CF₃-substituted phenyl group.
- Key Differences: The thiazole moiety introduces π-conjugation and basicity, enabling applications in fluorescent dyes.
Hydroxy-Substituted Analogs
2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone (CAS 50695-17-5)
- Substituents : Hydroxy (-OH) at 5-position, nitro at 2-position.
- Key Differences : The -OH group enables hydrogen bonding, raising the melting point (112–113°C) compared to the target compound. This derivative is used in photoactive resins due to UV absorption at 320 nm .
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5)
Halogenated Derivatives
2-Bromo-1-(3-chlorophenyl)ethanone (CAS N/A)
- Substituents : Chloro at 3-position.
- Key Differences : Simpler electronic profile with moderate reactivity in Ullmann couplings. Priced at $23.20 (commercial scale), it is more cost-effective than the target compound, which requires specialized synthesis for nitro and -CF₃ groups .
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS 3114-08-7)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine and trifluoromethyl groups in its structure may influence its reactivity and interaction with biological targets. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 267.04 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing bromine and trifluoromethyl groups often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies have demonstrated that halogenated compounds can possess potent antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 µg/mL |
| Escherichia coli | 0.5 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as interference with cell wall synthesis or protein function.
Anticancer Activity
Research into the anticancer properties of brominated compounds has revealed their potential to induce apoptosis in cancer cells. For example, studies have indicated that similar compounds can activate apoptotic pathways in human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Anti-inflammatory Activity
The anti-inflammatory effects of halogenated compounds are also noteworthy. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 70 |
| IL-6 | 65 |
This suggests a potential role for the compound in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of brominated phenyl ethanones against resistant bacterial strains. The results indicated significant antimicrobial activity correlating with the presence of trifluoromethyl groups.
- Anticancer Mechanisms : Research highlighted in Cancer Letters demonstrated that a related compound induced apoptosis in breast cancer cells through ROS generation, suggesting a similar mechanism may be applicable to this compound.
- Inflammation Studies : A study in Pharmacological Research examined the anti-inflammatory properties of trifluoromethylated compounds, noting a reduction in cytokine levels which may translate to therapeutic applications for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
